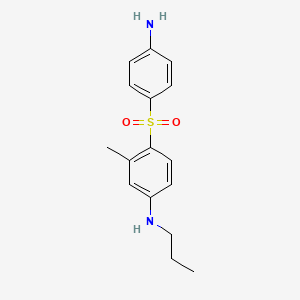

Propyldapsone

Description

Contextualization within Sulfone-Based Organic Compounds and Dapsone (B1669823) Derivatives

Propyldapsone belongs to the significant class of sulfone-based organic compounds. Sulfones are characterized by a sulfonyl functional group (R-SO₂-R'), where a sulfur atom is double-bonded to two oxygen atoms and single-bonded to two carbon atoms nih.gov. This structural motif imparts unique chemical stability and electronic properties to the compounds. Sulfones are a major group of organosulfur compounds, distinct from their oxygen counterparts, and are capable of utilizing 3d orbitals in their bonding, allowing for an expanded valence shell around the sulfur atom.

This compound is specifically identified as a synthetic derivative of Dapsone (4,4'-sulfonyldianiline or diaminodiphenyl sulfone), a well-established sulfone compound nih.gov. Dapsone features a sulfone linkage between two phenyl groups, each substituted with an amino group at the para position. The structural modification in this compound, involving the addition of a propylamino group and a methyl substituent on one of the benzene (B151609) rings, differentiates its chemical profile from the parent Dapsone nih.gov. This structural alteration can influence its lipophilicity and, consequently, its interactions in various chemical environments nih.gov.

Table 1: Chemical Compounds and PubChem CIDs

| Compound Name | Systematic Name | PubChem CID |

| Dapsone | 4,4'-Sulfonyldianiline | 2955 |

| This compound | Benzenamine, 4-((4-aminophenyl)sulfonyl)-3-methyl-N-propyl- or 4'-amino-4-n-propylamino-2-methyldiphenylsulfone | Not directly available* |

Emerging Significance in Catalysis and Advanced Materials Science

The contemporary relevance of this compound in chemical research is prominently observed in its integration into novel catalytic systems and its indirect contributions to advanced materials science.

Catalysis: A significant application of this compound lies in the development of heterogeneous nanocatalysts. Specifically, a nanocomposite material, Fe₃O₄@SiO₂-Propyl@dapsone-copper complex nanoparticles, has been synthesized and extensively characterized for its catalytic activity. This complex involves dapsone covalently linked to propyl-functionalized silica-coated iron oxide nanoparticles, which then coordinate with copper.

This magnetically recoverable nanocatalyst has demonstrated efficacy in various organic synthesis reactions, offering a "green chemistry" approach due to its reusability and mild reaction conditions. Detailed research findings highlight its successful application in:

The synthesis of azo-linked and bis-benzo[d]imidazoles from aldehydes and 1,2-diaminobenzene, achieving excellent yields in water at room temperature.

The green synthesis of new categories of pyrano[3,2-c]chromene-diones via multicomponent reactions involving aldehydes, indan-1,3-dione, and 4-hydroxycoumarin (B602359) under solvent-free conditions.

The synthesis of novel derivatives of azo-linked thiazolidinones through one-pot multicomponent reactions of aromatic aldehydes, thioglycolic acid, and 4-aminoazobenzene (B166484), also under solvent-free conditions.

The catalyst's performance is notable for its high product yields, short reaction times, and operational simplicity. Furthermore, its magnetic recoverability allows for easy separation from reaction mixtures using an external magnetic field, enabling its reuse for multiple cycles (up to six runs) without significant loss in efficiency.

Table 2: Catalytic Applications of Fe₃O₄@SiO₂-Propyl@dapsone-copper Complex Nanoparticles

| Reaction Type | Reactants | Conditions | Key Outcomes | Reusability |

| Synthesis of Azo-linked and bis-Benzo[d]imidazoles | Aldehydes, 1,2-diaminobenzene | Room temperature, water | Excellent yields, simplicity of procedure | Reused for six runs with nearly no loss in product yields. |

| Synthesis of Pyrano[3,2-c]chromene-diones | Aldehyde, indan-1,3-dione, 4-hydroxycoumarin | Room temperature, distilled water, solvent-free | High yields, short reaction time, easy work-up, eco-friendly | Reusable. |

| Synthesis of Azo-linked Thiazolidinones | Aromatic aldehydes, thioglycolic acid, 4-aminoazobenzene | Room temperature, solvent-free | Excellent yields, short reaction time, operational simplicity, easy work-up, eco-friendly, non-toxic catalyst | Reused for six consecutive reaction cycles without significant loss of activity. |

Advanced Materials Science: While this compound itself is not typically classified as a bulk advanced material, its role as a component in the aforementioned nanocomposite catalysts positions it within the realm of advanced materials science. The design and synthesis of such functionalized nanoparticles represent a key area of materials research, focusing on creating materials with enhanced or novel properties for specific applications. The magnetic recoverability and high reusability of the this compound-derived catalyst are attributes highly sought after in the development of sustainable and efficient advanced materials.

Furthermore, sulfone-containing structures are broadly recognized in advanced materials. For instance, polysulfone resins are utilized in electrical and automotive components due to their excellent thermal stability and resistance to oxidation. Sulfone bridges are also employed in organic materials for applications such as room temperature phosphorescence (RTP), influencing the optoelectronic properties of these compounds. The exploration of this compound as a building block for such functional materials, particularly through its integration into complex architectures like the Fe₃O₄@SiO₂-Propyl@dapsone-copper complex, underscores its contemporary relevance in pushing the boundaries of materials design and catalytic efficiency.

Structure

3D Structure

Properties

CAS No. |

101513-21-7 |

|---|---|

Molecular Formula |

C16H20N2O2S |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

4-(4-aminophenyl)sulfonyl-3-methyl-N-propylaniline |

InChI |

InChI=1S/C16H20N2O2S/c1-3-10-18-14-6-9-16(12(2)11-14)21(19,20)15-7-4-13(17)5-8-15/h4-9,11,18H,3,10,17H2,1-2H3 |

InChI Key |

FXGAGYGVMOMOSZ-UHFFFAOYSA-N |

SMILES |

CCCNC1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N)C |

Canonical SMILES |

CCCNC1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4'-amino-4-n-propylamino-2-methyldiphenylsulfone propyldapsone |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for Propyldapsone

Direct Synthetic Methodologies for Propyldapsone

The direct synthesis of this compound can be approached through several established routes for forming sulfonamides. A common method involves the reaction of a substituted sulfonyl chloride with an appropriate amine. In the case of this compound, this would typically involve the reaction of 4-acetamidobenzenesulfonyl chloride with 4-propylaniline, followed by the deprotection of the acetamido group to yield the final product.

Alternatively, a reductive amination approach could be employed, starting from dapsone (B1669823) and propionaldehyde. This would involve the formation of an imine intermediate, which is then reduced to the corresponding secondary amine. The reaction conditions, including the choice of reducing agent and solvent, would be critical to optimize the yield and purity of this compound.

Another potential pathway is the direct N-alkylation of dapsone with a propyl halide, such as propyl bromide or iodide. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Careful control of the reaction stoichiometry is necessary to favor the mono-N-propylated product over di- or tri-substituted derivatives.

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Product |

| 4-Acetamidobenzenesulfonyl chloride | 4-Propylaniline | Sulfonamide formation | N-(4-propylphenyl)-4-acetamidobenzenesulfonamide |

| Dapsone | Propionaldehyde | Reductive amination | This compound |

| Dapsone | Propyl bromide | N-alkylation | This compound |

Functionalization and Derivatization for Nanocomposite Formation

The functional groups present in this compound, namely the primary and secondary amines and the sulfone group, offer multiple sites for derivatization. This allows for the covalent attachment of this compound to various substrates, including nanoparticles, and for its use as a ligand in the formation of metal complexes.

The immobilization of organic molecules onto magnetic nanoparticles is a widely used strategy to create functional materials for applications such as catalysis, bio-separation, and drug delivery. Silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) are a popular choice of support due to their stability, biocompatibility, and the ease with which their surface can be functionalized. mdpi.comresearchgate.net

The covalent attachment of this compound to silica-coated magnetic nanoparticles can be achieved through a multi-step process:

Synthesis of Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles are typically synthesized by the co-precipitation of Fe²⁺ and Fe³⁺ ions in an alkaline solution. researchgate.net

Silica (B1680970) Coating: A silica shell is then deposited onto the surface of the magnetic nanoparticles, often using a sol-gel method involving the hydrolysis and condensation of tetraethyl orthosilicate (B98303) (TEOS). mdpi.commdpi.com This silica layer serves to protect the magnetic core and provides a surface rich in hydroxyl groups for further functionalization. researchgate.net

Surface Functionalization: The silica surface is activated by treatment with an organosilane coupling agent, such as (3-aminopropyl)triethoxysilane (APTES) or (3-glycidyloxypropyl)trimethoxysilane (GOPS). researchgate.netmdpi.com This step introduces reactive functional groups, like amines or epoxides, onto the nanoparticle surface.

Covalent Attachment of this compound: this compound can then be covalently linked to the functionalized nanoparticles. If the nanoparticles are functionalized with amine groups, a linker molecule such as glutaraldehyde (B144438) can be used to couple the amine groups on the nanoparticle surface with the amine groups of this compound. researchgate.net Alternatively, if the nanoparticles are functionalized with epoxy groups, the amine groups of this compound can directly react with the epoxide ring to form a stable covalent bond.

The resulting this compound-functionalized magnetic nanoparticles can be characterized by various techniques, including Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the organic molecule, transmission electron microscopy (TEM) to visualize the core-shell structure, and vibrating sample magnetometry (VSM) to assess the magnetic properties. researchgate.net

| Step | Reagents | Purpose |

| 1. Synthesis of Magnetic Core | FeCl₂, FeCl₃, Base | Formation of Fe₃O₄ nanoparticles |

| 2. Silica Coating | Tetraethyl orthosilicate (TEOS) | Creation of a protective and functionalizable SiO₂ shell |

| 3. Surface Functionalization | (3-Aminopropyl)triethoxysilane (APTES) | Introduction of reactive amine groups |

| 4. Covalent Immobilization | Glutaraldehyde, this compound | Linking of this compound to the nanoparticle surface |

The nitrogen and oxygen atoms in this compound's structure make it a potential ligand for coordination with metal ions. The design of ligands and the study of their metal complexes are significant areas of research, with applications in catalysis and medicinal chemistry. mdpi.comnih.govnih.gov Copper(II) complexes, in particular, have been extensively studied for their diverse coordination geometries and interesting electronic and magnetic properties. e3s-conferences.orgmdpi.commdpi.com

The synthesis of a copper(II)-propyldapsone complex would typically involve the reaction of a copper(II) salt, such as copper(II) chloride or copper(II) acetate, with this compound in a suitable solvent. The stoichiometry of the reactants and the reaction conditions (e.g., temperature, pH) would influence the structure of the resulting complex. nih.gov

This compound could act as a bidentate or tridentate ligand, coordinating to the copper(II) center through the nitrogen atoms of the amino groups and potentially the oxygen atoms of the sulfone group. The resulting complex could be mononuclear, containing a single copper ion, or polynuclear, with multiple copper ions bridged by this compound ligands. nih.gove3s-conferences.org

The characterization of the copper(II)-propyldapsone complex would involve a range of analytical techniques:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the N-H and S=O bonds upon complexation. nih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provide information about the coordination geometry around the copper(II) ion. mdpi.com

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state. e3s-conferences.orgmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: To probe the magnetic properties of the paramagnetic copper(II) center. nih.gov

The formation of a copper(II) complex with this compound could impart new properties to the molecule, such as enhanced biological activity or catalytic potential. mdpi.comnih.govnih.gov

| Analytical Technique | Information Obtained |

| Elemental Analysis | Empirical formula |

| Infrared (IR) Spectroscopy | Ligand coordination sites |

| UV-Visible Spectroscopy | Coordination geometry |

| X-ray Crystallography | 3D molecular structure |

| Electron Paramagnetic Resonance (EPR) | Magnetic properties of Cu(II) |

Catalytic Applications of Propyldapsone Containing Nanocomposites

Mechanistic Investigations of Catalytic Action

Understanding the underlying mechanisms of how these propyldapsone-containing nanocomposites facilitate chemical reactions is crucial for their optimization and broader application.

Proposed Reaction Mechanisms (e.g., Langmuir-Hinshelwood-Hougen-Watson kinetics)

The catalytic activity of these nanocomposites is often described by established kinetic models. For instance, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model has been proposed to explain the kinetics of reactions catalyzed by similar systems. researchgate.netscribd.comiium.edu.my This model assumes that the reaction occurs between reactants adsorbed on the catalyst's surface. libretexts.orgnumberanalytics.com The LHHW mechanism involves three key steps: the adsorption of reactants onto the active sites of the catalyst, a surface reaction between the adsorbed species, and finally, the desorption of the product from the surface. scribd.comyoutube.com

In the context of the Fe3O4@SiO2-pr@dapsone-Cu catalyst, a proposed mechanism for the synthesis of pyrano[3,2-c]chromene-diones begins with the activation of an aldehyde by the nanocatalyst. nih.gov This is followed by a nucleophilic attack from an acidic carbon compound, leading to the formation of a chalcone (B49325) intermediate after dehydration. nih.gov Subsequently, a Michael addition of 4-hydroxycoumarin (B602359) to the chalcone occurs, followed by intramolecular cyclization and a final dehydration step to yield the product. nih.gov

Kinetic Studies and Catalytic Cycle Elucidation

Kinetic studies are fundamental to elucidating the catalytic cycle and understanding the factors that influence reaction rates. researchgate.netbham.ac.uknih.gov For catalysts like the Fe3O4@SiO2-pr@dapsone-Cu nanocomposite, investigations have focused on optimizing reaction conditions, including the amount of catalyst and the solvent used. frontiersin.orgnih.gov The ability to recycle and reuse these magnetic catalysts for multiple runs without a significant loss of efficiency highlights their stability and robustness. frontiersin.orgresearchgate.netbenthamdirect.com The catalytic cycle for these nanocomposites typically involves the coordination of reactants to the copper center, which acts as the active Lewis acid site, facilitating the key bond-forming steps of the reaction. nih.govrsc.org

Scope and Versatility in Organic Transformations

This compound-containing nanocomposites have demonstrated a broad scope and significant versatility in catalyzing a variety of important organic transformations.

Multicomponent Reaction Systems (MCRs)

These catalysts have shown exceptional utility in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product. frontiersin.orgnih.govbeilstein-journals.orgmdpi.com MCRs are advantageous due to their high atom economy, selectivity, and the ability to generate diverse molecular scaffolds with minimal by-products. frontiersin.orgnih.gov The Fe3O4@SiO2-pr@dapsone-Cu catalyst, for example, effectively promotes the one-pot, three-component synthesis of various heterocyclic compounds. frontiersin.orgresearchgate.netbenthamdirect.com

Synthesis of Heterocyclic Compounds (e.g., pyrano[3,2-c]chromene-diones, azo-linked thiazolidinones, bis-benzo[d]imidazoles)

The application of this compound-based catalysts has led to the successful synthesis of a range of valuable heterocyclic compounds.

Pyrano[3,2-c]chromene-diones: The Fe3O4@SiO2-pr@dapsone-Cu nanocomposite has been successfully employed for the synthesis of novel pyrano[3,2-c]chromene-dione derivatives. frontiersin.orgnih.govnih.govresearchgate.net This is achieved through a multicomponent reaction involving aromatic aldehydes, indandione, and 4-hydroxycoumarin in water. frontiersin.orgnih.gov The use of this catalyst leads to high yields and short reaction times. frontiersin.orgnih.gov

Azo-linked Thiazolidinones: The same Fe3O4@SiO2-propyl@dapsone-Cu complex has been utilized as an efficient nanocatalyst for the one-pot, multi-component synthesis of new azo-linked thiazolidinone derivatives. researchgate.netbenthamdirect.com This reaction involves various aromatic aldehydes, thioglycolic acid, and 4-aminoazobenzene (B166484) under solvent-free conditions. researchgate.netbenthamdirect.com

Bis-benzo[d]imidazoles: this compound-copper complex nanoparticles have also been applied as a magnetically recoverable catalyst for the synthesis of azo-linked and bis-benzo[d]imidazoles. researchgate.nettandfonline.com

The table below summarizes the synthesis of various pyrano[3,2-c]chromene-diones using the Fe3O4@SiO2-propyl@dapsone-Cu catalyst, showcasing the versatility with different aldehydes. frontiersin.orgnih.gov

| Aldehyde Reactant | Product | Yield (%) |

| 4-Nitrobenzaldehyde | 7-(4-Nitrophenyl)-6H-indeno[2',1':5,6]pyrano[3,2-c]chromene-6,8(7H)-dione | 95 |

| 3-Nitrobenzaldehyde | 7-(3-Nitrophenyl)-6H-indeno[2',1':5,6]pyrano[3,2-c]chromene-6,8(7H)-dione | 92 |

| 3-Hydroxybenzaldehyde | 7-(3-Hydroxyphenyl)-6H-indeno[2',1':5,6]pyrano[3,2-c]chromene-6,8(7H)-dione | 90 |

| Pyridine-3-carbaldehyde | 7-(Pyridin-3-yl)-6H-indeno[2',1':5,6]pyrano[3,2-c]chromene-6,8(7H)-dione | 93 |

This table is based on data from references frontiersin.orgnih.gov.

Green Chemistry Principles in Catalysis

The use of this compound-containing nanocomposites aligns well with the principles of green chemistry. sigmaaldrich.comacs.orgcatalysis.blog Catalysis itself is a cornerstone of green chemistry, as it allows for the use of smaller quantities of reagents and can lead to lower energy consumption. youtube.comyale.edu

The Fe3O4@SiO2-pr@dapsone-Cu catalyst system exemplifies several green chemistry principles:

Use of a green solvent: Many of these reactions can be carried out in water, an environmentally benign solvent. frontiersin.orgnih.gov

Catalyst recyclability: The magnetic nature of the Fe3O4 core allows for easy separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse for multiple cycles without significant loss of activity. frontiersin.orgresearchgate.netbenthamdirect.com This minimizes waste and reduces costs. yale.edu

High atom economy: The multicomponent reactions catalyzed by these nanocomposites are designed to incorporate a high percentage of the starting materials into the final product, thus minimizing waste. acs.org

Energy efficiency: These reactions often proceed under mild conditions, such as at room temperature, which reduces energy consumption. researchgate.netbenthamdirect.comacs.org

Operational simplicity and easy work-up: The procedures are often straightforward, with simple filtration being sufficient to isolate the product and recover the catalyst. frontiersin.orgresearchgate.netbenthamdirect.com

Catalyst Design and Engineering Principles

The design and engineering of catalysts are pivotal in developing efficient, sustainable, and economically viable chemical processes. nih.gov For this compound-containing nanocomposites, the design focuses on creating a heterogeneous catalytic system that combines high activity with stability and ease of recovery. nih.govmdpi.com This is achieved by immobilizing the active catalytic species onto a carefully selected support material, which addresses common challenges associated with homogeneous catalysts, such as problematic separation and reuse. mdpi.cometernalproject.eu The nanostructural design of these catalysts is a key area of research, as the unique properties of nanomaterials, including their surface and volume effects, can lead to significantly enhanced catalytic activity and selectivity compared to conventional catalysts. nih.gov

Role of Support Materials (e.g., Fe₃O₄@SiO₂ nanoparticles)

The core of these nanoparticles consists of magnetite (Fe₃O₄), which imparts superparamagnetic properties to the entire composite. mdpi.com This magnetic characteristic is the cornerstone of the catalyst's design for easy recovery. researchgate.net The silica (B1680970) (SiO₂) shell serves several critical functions. It provides a protective layer that prevents the magnetic Fe₃O₄ core from undergoing oxidation or agglomeration, ensuring the stability and longevity of the catalyst. nih.govnih.gov Furthermore, the silica surface offers a versatile platform for chemical modification. nih.gov It allows for the covalent attachment of the this compound-copper complex, which constitutes the active catalytic sites. researchgate.netresearchgate.net This immobilization of the catalyst onto the support helps to increase the dispersion of the active sites, which can lead to improved catalytic activity. nih.gov This core-shell strategy results in a robust and stable nanocomposite catalyst where the support material is fundamental to both its function and practicality. researchgate.netnih.gov

The structure of these nanocomposites, such as the Fe₃O₄@SiO₂-propyl@dapsone-copper complex, is typically confirmed through various analytical techniques, including Fourier transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), transmission electron microscopy (TEM), and vibrating sample magnetometry (VSM), to ensure the successful synthesis and integration of the core, shell, and active catalytic components. researchgate.netnih.gov

Recoverability and Reusability of Catalytic Systems

A significant advantage of designing catalysts based on magnetic nanoparticles is the remarkable ease with which they can be recovered and reused. mdpi.com The development of sustainable chemical processes increasingly relies on catalysts that are not only active and selective but also have a long lifetime and can be easily recycled. mdpi.comnih.gov

Recoverability

The superparamagnetic nature of the Fe₃O₄ core allows the this compound-containing nanocomposite catalyst to be rapidly and efficiently separated from the reaction mixture. researchgate.netresearchgate.net By applying an external magnetic field, the catalyst is attracted to the magnet, allowing the product-containing solution to be decanted or removed. researchgate.net This process eliminates the need for more complex, time-consuming, and potentially costly separation techniques such as filtration, centrifugation, or distillation. mdpi.com The simple and clean work-up procedure is frequently highlighted as a key benefit of these catalytic systems. researchgate.net

Reusability

The robustness of the Fe₃O₄@SiO₂ support and the strong covalent linkage of the this compound-copper complex contribute to the high reusability of the catalyst. Research has demonstrated that these catalysts can be used for multiple reaction cycles without a significant decline in their catalytic performance. This feature is crucial for industrial applications as it lowers operational costs and reduces chemical waste. mdpi.com

For instance, in the synthesis of new derivatives of azo-linked thiazolidinones, the Fe₃O₄@SiO₂-propyl@dapsone-Cu complex was successfully recovered and reused for six consecutive reaction cycles without a noticeable loss of its catalytic activity. researchgate.net Similarly, in the synthesis of azo-linked and bis-benzo[d]imidazoles, the same catalyst was reused for five cycles with almost consistent activity reported. researchgate.net Another study involving the synthesis of dihydropyridines also confirmed that the catalyst could be recycled for six rounds without any obvious decrease in its efficiency. researchgate.net

The table below summarizes the reported reusability of the this compound-containing nanocomposite catalyst in various synthetic applications.

Table 1: Reusability of this compound-Containing Nanocomposite Catalysts

| Catalytic Application | Number of Reuse Cycles | Reported Efficiency |

|---|---|---|

| Synthesis of Azo-linked Thiazolidinones researchgate.net | 6 | No significant loss of activity |

| Synthesis of Azo-linked and bis-Benzo[d]imidazoles researchgate.net | 5 | Almost consistent activity |

Advanced Methodologies in Preclinical Compound Evaluation: Conceptual Frameworks and Research Paradigms

In Vitro Experimental Paradigms for Compound Characterization

In vitro studies form the foundational tier of preclinical compound evaluation, offering a controlled environment to dissect molecular and cellular interactions. These paradigms are essential for elucidating the basic biological activity of a compound like Propyldapsone before advancing to more complex biological systems.

Cellular and Subcellular Interaction Studies

The interaction of a compound with cellular and subcellular components is a primary determinant of its biological effect. For this compound, understanding its binding to macromolecules such as proteins and nucleic acids is a critical first step.

Interaction with Serum Albumins (e.g., Bovine Serum Albumin - BSA): Serum albumins are the most abundant proteins in the blood and play a crucial role in the transport and disposition of many drugs. The binding of a compound to albumin affects its free concentration and, consequently, its availability to target tissues. While direct studies on this compound are not available, research on related compounds provides a framework for its potential interactions. The addition of the lipophilic propyl group to the dapsone (B1669823) structure would likely enhance its interaction with hydrophobic pockets within the albumin protein. ontosight.ai Spectroscopic techniques, such as fluorescence quenching assays, are commonly employed to study these interactions. In such an assay, the intrinsic fluorescence of BSA (primarily from its tryptophan residues) is monitored upon titration with the compound. A decrease in fluorescence intensity would indicate binding, and the data can be analyzed to determine binding constants (K_a) and the number of binding sites (n), as shown in the hypothetical data in Table 1.

Table 1: Hypothetical Binding Parameters of this compound with Bovine Serum Albumin (BSA) at Different Temperatures

| Temperature (K) | Binding Constant (K_a) (M⁻¹) | Number of Binding Sites (n) |

| 298 | 1.5 x 10⁵ | ~1 |

| 308 | 1.1 x 10⁵ | ~1 |

| 318 | 0.8 x 10⁵ | ~1 |

| This table presents hypothetical data based on typical interactions observed for small molecules with BSA. The decreasing binding constant with increasing temperature suggests a static quenching mechanism. |

Interaction with Deoxyribonucleic Acid (DNA): The potential for a new compound to interact with DNA is a crucial aspect of its characterization. Some drug molecules can bind to DNA through intercalation (inserting between base pairs) or by binding to the major or minor grooves. mdpi.com While there is no specific data on this compound, studies on other dapsone derivatives have explored DNA binding. researchgate.net Techniques such as UV-visible absorption spectroscopy, circular dichroism (CD) spectroscopy, and viscosity measurements can be used to investigate these interactions. For instance, a change in the CD spectrum of DNA upon addition of this compound would suggest an interaction that alters the DNA conformation.

Molecular Target Identification and Validation Approaches

Identifying the specific molecular targets of a compound is key to understanding its mechanism of action. For this compound, it is hypothesized that its primary antimicrobial target, similar to dapsone, is dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in microorganisms. ontosight.ai However, its anti-inflammatory targets in mammalian cells are less defined and require more advanced approaches for identification.

Proteomics for Target Discovery: Chemical proteomics is a powerful tool for the unbiased identification of protein targets of a small molecule within a complex biological sample. researchgate.net In a conceptual study, human inflammatory cells (e.g., neutrophils) could be treated with this compound, and subsequent proteomic analysis using high-resolution mass spectrometry could identify proteins whose expression or post-translational modification state is altered. A study on dapsone in a rat model of endotoxin-induced uveitis utilized proteomic analysis of the aqueous humor. nih.govresearchgate.net The results showed that dapsone treatment significantly altered the protein profile, leading to a decrease in the pro-inflammatory cytokine TNF-α. nih.govresearchgate.net A similar approach for this compound could reveal its specific molecular targets in an inflammatory context.

Table 2: Conceptual Proteomic Analysis of this compound-Treated Inflammatory Cells

| Protein Category | Potential Effect of this compound | Rationale/Hypothesis |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Downregulation | Based on the known anti-inflammatory effects of dapsone. nih.gov |

| Oxidative Stress-Related Enzymes (e.g., Myeloperoxidase) | Inhibition/Downregulation | Dapsone is known to inhibit myeloperoxidase. nih.gov |

| Adhesion Molecules (e.g., Integrins) | Altered Expression | Dapsone affects neutrophil migration, which is mediated by adhesion molecules. nih.gov |

| Apoptosis-Related Proteins (e.g., Caspases) | Modulation | To determine if the compound influences cell survival pathways. |

| This table outlines a conceptual framework for a proteomic study on this compound, with hypothesized effects based on the known activities of dapsone. |

Preclinical Animal Model Systems for Mechanistic Research

Preclinical animal models are indispensable for studying the biological effects of a compound in a whole-organism context, providing insights into its mechanisms of action that cannot be obtained from in vitro studies alone.

Selection and Justification of Animal Models in Drug Discovery

The choice of an appropriate animal model is critical and depends on the biological process being investigated. For a compound like this compound, with potential neuroprotective and anti-inflammatory properties, specific models are warranted.

Rodent Models for Neurological Research: A study on N,N'-dithis compound, a close analog of this compound, utilized male Wistar rats in a model of quinolinic acid-induced excitotoxicity. nih.gov This model is justified because it mimics certain aspects of neurodegenerative processes, allowing for the evaluation of a compound's neuroprotective potential. The use of rats is common in such studies due to their well-characterized nervous system and the availability of established behavioral tests. nih.gov

Rodent Models for Inflammation Research: To investigate the anti-inflammatory mechanisms of this compound, rodent models of inflammation are highly relevant. For example, Wistar rats have been used to study endotoxin-induced uveitis, an inflammatory condition of the eye, to assess the effects of dapsone. nih.govresearchgate.net For skin inflammation, mouse models such as the anthralin-induced mouse ear swelling test have been employed for dapsone. nih.gov These models are selected for their ability to reproduce key features of human inflammatory responses, such as cellular infiltration and cytokine production.

Experimental Design Principles for Investigating Biological Mechanisms

A robust experimental design is essential for obtaining meaningful and reproducible data from animal studies. This includes appropriate controls, relevant endpoints, and a clear mechanistic hypothesis.

Investigating Neuroprotective Mechanisms: In the study of N,N'-dithis compound, the experimental design involved administering the compound prior to the neurotoxic insult (quinolinic acid injection). nih.gov The primary endpoints were behavioral (circling behavior induced by apomorphine) and neurochemical (measurement of GABA levels in the striatum). nih.gov This design allows for a clear assessment of the compound's ability to prevent or mitigate neuronal damage and dysfunction.

Investigating Anti-inflammatory Mechanisms: For studying the anti-inflammatory effects of this compound, a typical experimental design would involve inducing an inflammatory response (e.g., with lipopolysaccharide, LPS) in animals, followed by treatment with the compound. nih.gov Key endpoints would include the measurement of inflammatory mediators (e.g., cytokines like TNF-α and IL-6 in blood or tissue), histological analysis of inflamed tissues to assess cellular infiltration, and proteomic analysis of relevant biological fluids. nih.govresearchgate.net This design enables researchers to determine if the compound can suppress the inflammatory cascade and to identify the specific pathways it modulates.

Analytical Methodologies for Compound Detection and Characterization in Biological Matrices (Conceptual)

The ability to accurately quantify a compound and its metabolites in biological matrices (e.g., plasma, urine, tissue) is fundamental to understanding its pharmacokinetics. While specific methods for this compound have not been published, established techniques for dapsone and its derivatives provide a clear conceptual framework.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of drugs in biological fluids. For dapsone and its major metabolite, monoacetyldapsone, HPLC methods with UV detection are well-documented. nih.govnih.gov A conceptual HPLC method for this compound would involve:

Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma) using protein precipitation or solid-phase extraction. nih.gov

Chromatographic Separation: Separation of this compound from endogenous components and potential metabolites on a reverse-phase column (e.g., C18).

Detection: Quantification using a UV detector at a wavelength where this compound exhibits maximum absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, LC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. chromatographyonline.com This technique would be particularly useful for identifying and quantifying this compound and its metabolites at low concentrations. The mass spectrometer would be set to monitor specific mass-to-charge (m/z) transitions for this compound and a suitable internal standard, ensuring highly selective detection. msu.edunih.gov

Advanced Chromatographic and Spectroscopic Techniques (e.g., LC/MS/MS, HRMS for known/unknown analytes)

The preclinical evaluation of novel chemical entities such as this compound, a derivative of dapsone, necessitates the use of highly sensitive and specific analytical methodologies. Techniques combining liquid chromatography with mass spectrometry (LC-MS) are central to the quantitative and qualitative analysis of this compound and its potential metabolites in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the quantification of known analytes, including the parent drug and its expected metabolites. mdpi.compreprints.org This technique offers exceptional sensitivity and selectivity by coupling the separation capabilities of liquid chromatography with the dual mass filtering of a tandem mass spectrometer. mdpi.com For a compound like this compound, a reverse-phase LC method would likely be employed, utilizing a C18 or similar column to separate the relatively non-polar molecule from more polar endogenous components of a biological sample. mdpi.comresearchgate.net

The mass spectrometer, typically a triple quadrupole (QqQ), operates in Multiple Reaction Monitoring (MRM) mode. scielo.br In this mode, the first quadrupole selects the protonated molecular ion of this compound (the precursor ion). This ion is then fragmented in the collision cell, and the second quadrupole selects a specific, characteristic fragment ion (the product ion). This transition from precursor to product ion is highly specific to the analyte's structure, minimizing interference from other co-eluting compounds. researchgate.net Given the structural similarity to dapsone, one could anticipate that this compound would exhibit characteristic fragmentation patterns, allowing for the development of a robust and sensitive LC-MS/MS assay. A sensitive, specific, and rapid liquid chromatography-tandem mass spectrometry method for the determination of dapsone and its metabolites has been developed and validated over a concentration range of 2–2000 ng/mL in human plasma. researchgate.net

A hypothetical LC-MS/MS method for this compound could involve a simple protein precipitation or liquid-liquid extraction from plasma, followed by analysis using an isocratic or gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component with a pH modifier (such as formic acid). mdpi.comresearchgate.net

Table 1: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ of this compound |

| Product Ion (m/z) | Characteristic fragment |

| Collision Energy | Optimized for fragmentation |

High-Resolution Mass Spectrometry (HRMS)

For the identification of unknown metabolites of this compound, High-Resolution Mass Spectrometry (HRMS) is the technique of choice. mdpi.com Unlike tandem mass spectrometry which targets known precursor-product ion transitions, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm). frontiersin.org This high mass accuracy allows for the determination of the elemental composition of an unknown analyte, providing crucial information for its structural elucidation. frontiersin.org

In a preclinical setting, samples from in vitro metabolism studies (e.g., using liver microsomes) or in vivo animal studies would be analyzed by LC-HRMS. The resulting data would be processed to search for potential metabolites by identifying masses corresponding to predicted metabolic transformations (e.g., hydroxylation, N-dealkylation, glucuronidation) of the parent this compound molecule. The high resolving power of HRMS also helps to differentiate between metabolites and endogenous matrix components that may have the same nominal mass. mdpi.com

The combination of retention time, accurate mass measurement, and fragmentation data (obtained through MS/MS experiments on the HRMS instrument) allows for the confident identification of novel metabolites. frontiersin.org

Method Development and Validation for Trace Analysis

The development and validation of analytical methods for the trace analysis of this compound are critical to ensure the reliability of data from preclinical studies. omicsonline.org This process adheres to guidelines set by regulatory bodies and involves demonstrating that the analytical procedure is suitable for its intended purpose. scielo.br

Method Development

The initial phase of method development for this compound would focus on optimizing the conditions for chromatography and mass spectrometry. For LC, this includes selecting the appropriate column chemistry, mobile phase composition, and gradient profile to achieve good peak shape, resolution from interfering peaks, and a reasonable run time. spirochem.com For MS, parameters such as ionization source settings (e.g., spray voltage, gas flows) and collision energy are optimized to maximize the signal intensity for this compound and its internal standard. thermofisher.com

Sample preparation is another key aspect of method development, aiming to efficiently extract the analyte from the biological matrix (e.g., plasma, urine, tissue homogenates) while removing proteins and other interfering substances. molnar-institute.com Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). molnar-institute.com

Method Validation

Once the method is developed, it undergoes a rigorous validation process to demonstrate its performance characteristics. labmanager.com Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. preprints.org This is typically assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte. preprints.org

Linearity: The demonstration that the instrument response is proportional to the concentration of the analyte over a defined range. scielo.br This is evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (r²) of the resulting curve. scielo.br

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the degree of scatter between a series of measurements. scielo.br Both are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). scielo.br

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. researchgate.net

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard. preprints.org

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. acgpubs.org It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a neat standard solution. mdpi.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage). mdpi.com

Table 2: Illustrative Method Validation Parameters for this compound in Plasma

| Parameter | Acceptance Criteria | Hypothetical Result for this compound |

|---|---|---|

| Linearity (r²) | >0.99 | 0.998 |

| Intra-day Precision (%CV) | <15% | 4.5% - 8.2% |

| Inter-day Precision (%CV) | <15% | 6.1% - 9.5% |

| Accuracy (% bias) | ±15% | -7.8% to +5.3% |

| Recovery | Consistent and reproducible | >85% |

| Matrix Effect | Minimal and compensated by IS | <10% |

| Stability (Freeze-Thaw) | <15% deviation | Stable for 3 cycles |

| LOQ | S/N > 10, with acceptable precision and accuracy | 1 ng/mL |

The successful development and validation of such analytical methods are fundamental for the reliable preclinical evaluation of this compound, providing the high-quality data needed to understand its pharmacokinetic and metabolic profile. omicsonline.org

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Dapsone |

| Acetonitrile |

| Methanol |

| Formic Acid |

| [M+H]⁺ |

| Hydroxylation |

| N-dealkylation |

Future Research Trajectories for Propyldapsone and Analogues

Development of Novel Synthetic Routes and Advanced Functionalization Strategies

The future of propyldapsone synthesis lies in the development of more efficient, sustainable, and versatile synthetic methodologies. While classical approaches have proven effective, they often involve harsh reaction conditions, multi-step processes, and limited substrate scope. Modern organic synthesis seeks to overcome these limitations through innovative strategies.

Recent research has focused on creating new derivatives of the parent drug, dapsone (B1669823), through various reactions. For instance, new derivatives have been prepared via imino-1,2,3-dithiazoles formed from the condensation of aromatic primary bisamines, including dapsone, with 4,5-dichloro-1,2,3-dithiazolium chloride. rsc.org Microwave irradiation has been employed to accelerate these reactions. rsc.org Other approaches have involved the acylation of both amino groups of dapsone, followed by treatment with different phenols and hydroxybenzoic acids to yield a range of new compounds. researchgate.net Additionally, the synthesis of 1,2,3-triazoline (B1256620) derivatives from dapsone has been achieved through a "click reaction" with unsaturated compounds. researchgate.net

A significant area of development is the use of novel catalytic systems to facilitate the synthesis of dapsone derivatives. One such system involves a Fe3O4@SiO2-propyl@dapsone-Cu nanocomposite, which acts as a green, efficient, and recyclable Lewis acid catalyst. frontiersin.org This catalyst has been successfully used in the multicomponent synthesis of pyrano[3,2-c]chromene-diones in water, highlighting the move towards more environmentally benign synthetic methods. frontiersin.org The catalyst's magnetic recoverability and reusability for multiple cycles without significant loss of activity present a major advantage for sustainable chemical production. frontiersin.orgingentaconnect.com

Future work will likely expand on these themes, exploring a wider array of catalytic systems, including those based on earth-abundant metals and organocatalysts. Advanced functionalization techniques, such as late-stage C-H activation, will enable the direct modification of the this compound scaffold, providing rapid access to a diverse library of analogues that would be difficult to synthesize using traditional methods. The goal is to create a synthetic toolbox that allows for the precise and predictable modification of the this compound structure, enabling the fine-tuning of its chemical properties.

Exploration of Expanded Catalytic Repertoires and Asymmetric Synthesis Applications

The utility of this compound and its analogues is not limited to their potential biological activities; they can also serve as ligands or catalysts in their own right. The incorporation of the dapsone moiety into larger complexes has shown promise in catalysis.

A notable example is the Fe3O4@SiO2-propyl@dapsone-copper complex. frontiersin.orgingentaconnect.com This magnetically recoverable nanocatalyst has demonstrated its efficacy in the synthesis of various heterocyclic compounds, such as azo-linked thiazolidinones and bis-benzo[d]imidazoles. ingentaconnect.comrsc.org The catalyst facilitates one-pot, multi-component reactions under mild and often solvent-free conditions, which is advantageous for green chemistry. ingentaconnect.comresearchgate.net The superparamagnetic nature of the Fe3O4 core allows for easy separation of the catalyst from the reaction mixture using an external magnet, simplifying purification and enabling catalyst recycling. frontiersin.org

Table 1: Applications of Dapsone-Functionalized Catalysts

| Catalyst | Reaction Type | Products Synthesized | Key Advantages |

| Fe3O4@SiO2-propyl@dapsone-Cu | Multicomponent Reaction | Pyrano[3,2-c]chromene-diones | Green solvent (water), high yields, catalyst is magnetically recoverable and reusable. frontiersin.org |

| Fe3O4@SiO2-propyl@dapsone-Cu | Three-component Reaction | Azo-linked thiazolidinones | Solvent-free conditions, short reaction times, simple work-up. ingentaconnect.com |

| Fe3O4@SiO2-propyl@dapsone-Cu | Cyclocondensation | Azo-linked and bis-Benzo[d]imidazoles | Mild conditions, catalyst is magnetically recoverable. rsc.orgresearchgate.net |

A significant future direction is the development of chiral this compound analogues for use in asymmetric synthesis. By introducing stereocenters into the this compound structure, it may be possible to create ligands that can induce enantioselectivity in a variety of chemical transformations. This would involve the design and synthesis of this compound derivatives with specific three-dimensional architectures to create a chiral environment around a metal center. Research in this area would focus on synthesizing and evaluating these new chiral ligands in well-established asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The development of a successful chiral this compound-based catalyst would be a significant contribution to the field of asymmetric catalysis.

Integration with Emerging Technologies in Chemical Research

The integration of emerging technologies, particularly artificial intelligence (AI) and machine learning (ML), is set to revolutionize chemical research. farmaciajournal.com These computational tools can process vast amounts of data to identify patterns and make predictions that are beyond human intuition, thereby accelerating the pace of discovery.

Furthermore, AI can be applied to synthetic route planning. Sophisticated algorithms can analyze the structure of a target molecule, like a complex this compound analogue, and propose the most efficient synthetic pathways based on known chemical reactions. researchgate.net This can help chemists devise more effective and economical routes to novel compounds.

The convergence of AI with automated synthesis platforms represents another exciting frontier. In such a system, an AI algorithm could design a novel this compound analogue, plan its synthesis, and then instruct a robotic system to carry out the synthesis and purification. This closed-loop approach would enable the high-throughput synthesis and screening of large libraries of compounds, dramatically accelerating the discovery of new molecules with desired functionalities.

Fundamental Mechanistic Understanding at the Molecular Level for Tailored Applications

A deep understanding of the molecular mechanisms that underpin the properties and reactivity of this compound and its analogues is crucial for their rational design and application. Future research will increasingly focus on elucidating these mechanisms at the atomic level using a combination of advanced spectroscopic techniques and computational modeling.

Molecular dynamics (MD) simulations, for instance, can provide detailed insights into the conformational dynamics of this compound analogues and their interactions with biological targets or in catalytic processes. nih.gov These simulations can help to visualize how a molecule binds to a receptor or how a catalyst facilitates a chemical transformation, providing a dynamic picture that complements the static information obtained from techniques like X-ray crystallography. nih.govnih.gov Understanding these interactions is key to designing molecules with improved specificity and efficacy.

Quantum mechanical calculations can be employed to study the electronic structure of this compound and its derivatives, providing a basis for understanding their reactivity and spectroscopic properties. These calculations can help to explain the outcomes of chemical reactions and guide the design of new catalysts with enhanced activity and selectivity.

By combining experimental and computational approaches, researchers can develop comprehensive models that describe the structure-property relationships of this compound analogues. nih.gov This fundamental understanding will enable the tailored design of molecules for specific applications, whether as therapeutic agents, catalysts, or advanced materials. The ability to predict and control the behavior of these molecules at the molecular level will be a hallmark of future research in this field.

Q & A

Q. What are the validated protocols for synthesizing Propyldapsone with high purity, and how can researchers optimize yield?

- Methodological Answer : Synthesis protocols typically involve stepwise alkylation and sulfonation reactions. Key steps include:

-

Reaction Conditions : Use anhydrous solvents (e.g., DMF) under nitrogen atmosphere to prevent hydrolysis .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>98% by HPLC) .

-

Characterization : Confirm structure via -NMR (e.g., propyl chain protons at δ 1.2–1.6 ppm) and LC-MS (m/z 320.1 [M+H]+) .

-

Optimization : Vary stoichiometric ratios (e.g., 1:1.2 for sulfonating agent) and monitor reaction progress via TLC .

- Data Table : Synthesis Parameters from Key Studies

| Study | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| A | 72 | 98.5 | 60°C, 12 hr |

| B | 85 | 99.2 | Microwave, 80°C, 4 hr |

Q. How should researchers design in vitro assays to evaluate this compound’s antimicrobial efficacy?

- Methodological Answer :

- Strain Selection : Use standardized microbial strains (e.g., S. aureus ATCC 25923) and include positive/negative controls (e.g., dapsone) .

- Concentration Range : Test 0.1–100 µg/mL in Mueller-Hinton broth, with 24-hour incubation .

- Endpoint Metrics : Measure minimum inhibitory concentration (MIC) via microdilution and confirm via agar diffusion .

- Reproducibility : Conduct triplicate trials and report standard deviations .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic (PK) properties be systematically resolved?

- Methodological Answer :

-

Meta-Analysis : Aggregate PK data (e.g., t, C) from ≥10 studies, adjusting for variables like dosage and species .

-

In Silico Modeling**: Use tools like GastroPlus to simulate absorption differences caused by solubility variations .

-

Controlled Replication : Standardize administration routes (e.g., oral vs. intravenous) and sample collection intervals across labs .

- Data Table : Reported PK Parameters and Proposed Resolutions

| Parameter | Study 1 | Study 2 | Resolution Strategy |

|---|---|---|---|

| t (hr) | 5.2 | 8.1 | Validate via LC-MS/MS with isotopic internal standards |

| Bioavailability (%) | 45 | 62 | Control diet/fasting state in animal models |

Q. What experimental strategies are effective for elucidating this compound’s mechanism of action in resistant bacterial strains?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated vs. untreated M. tuberculosis to identify dysregulated pathways (e.g., folate metabolism) .

- Protein Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for dihydropteroate synthase (IC values) .

- Mutant Analysis : Generate gene knockouts (e.g., folP) and compare susceptibility profiles .

Q. How should researchers address discrepancies in toxicity profiles between preclinical and clinical studies?

- Methodological Answer :

- Dose Escalation Studies : Conduct subacute toxicity trials in two mammalian species (e.g., rats, dogs) with histopathology at 28 days .

- Biomarker Analysis : Monitor liver enzymes (ALT, AST) and renal markers (creatinine) in Phase I trials .

- In Vitro Hepatotoxicity: Use HepG2 cells to assess metabolic activation via CYP450 isoforms .

Methodological Guidelines

- Data Contradiction Analysis : Apply Hill’s criteria for causality (e.g., dose-response, consistency) when evaluating conflicting results .

- Experimental Replication : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Ethical Compliance : For in vivo studies, obtain IRB/IACUC approval and adhere to ARRIVE guidelines for reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.